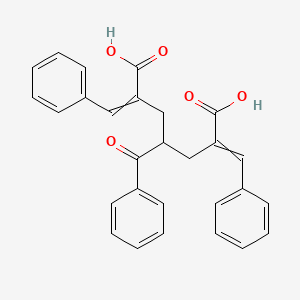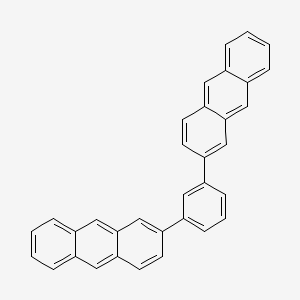
2,2'-(1,3-Phenylene)dianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-anthryl)benzene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of a benzene ring substituted with two anthracene units at the 1 and 3 positions. This compound is known for its unique photophysical properties and has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-anthryl)benzene typically involves the coupling of anthracene derivatives with benzene. One common method is the Negishi coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of carbon-carbon bonds between the anthracene and benzene units . The reaction conditions often include the use of zinc reagents and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: While industrial-scale production methods for 1,3-Bis(2-anthryl)benzene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions: 1,3-Bis(2-anthryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
科学研究应用
1,3-Bis(2-anthryl)benzene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool for certain diseases.
作用机制
The mechanism by which 1,3-Bis(2-anthryl)benzene exerts its effects is primarily through its ability to engage in π-π interactions and excimer formation. These interactions are crucial for its photophysical properties, including fluorescence and phosphorescence. The compound’s molecular targets include DNA and other biomolecules, where it can intercalate and affect their function .
相似化合物的比较
1,2,3-Tri(9-anthryl)benzene: This compound contains three anthracene units and exhibits similar photophysical properties but with increased complexity and potential for intermolecular interactions.
1,2,4,5-Tetra(9-anthryl)benzene: With four anthracene units, this compound forms highly ordered packing structures and has unique electronic properties.
Uniqueness: 1,3-Bis(2-anthryl)benzene is unique due to its specific arrangement of anthracene units, which allows for distinct electronic and photophysical behaviors. Its relatively simpler structure compared to its multi-anthracene counterparts makes it a valuable model for studying fundamental interactions in polycyclic aromatic systems.
属性
CAS 编号 |
925428-07-5 |
|---|---|
分子式 |
C34H22 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-(3-anthracen-2-ylphenyl)anthracene |
InChI |
InChI=1S/C34H22/c1-3-8-25-19-33-21-29(12-14-31(33)17-23(25)6-1)27-10-5-11-28(16-27)30-13-15-32-18-24-7-2-4-9-26(24)20-34(32)22-30/h1-22H |
InChI 键 |
XWTOFHLTEBJOBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC(=CC=C4)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
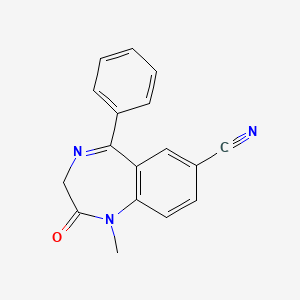
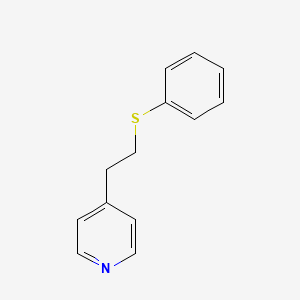
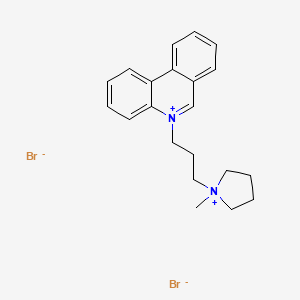
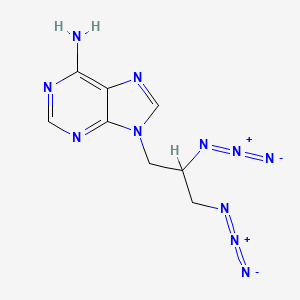
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)


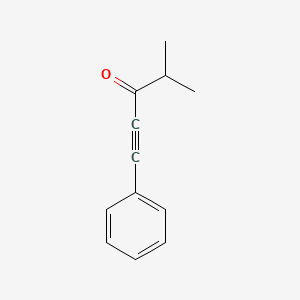

![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)
